molecular formula C9H14O B6155564 nona-3,5-dien-2-one CAS No. 41628-40-4

nona-3,5-dien-2-one

Cat. No.: B6155564
CAS No.: 41628-40-4
M. Wt: 138.21 g/mol
InChI Key: JETNPTUJXPNCAS-BSWSSELBSA-N
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Description

Nona-3,5-dien-2-one is an organic compound with the molecular formula C₉H₁₄O. It is a volatile organic compound known for its unique structure, which includes two conjugated double bonds and a ketone functional group. This compound is also referred to as dihydrocinnamyl methyl ketone and is widely used in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-3,5-dien-2-one can be synthesized through several methods. One common synthetic route involves the reaction of cycloheptatriene with selenium dioxide in the presence of potassium dihydrogen phosphate and p-dioxane. The reaction mixture is heated to 90°C and maintained with vigorous stirring for 20 hours. The resulting product is then purified through distillation and column chromatography .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out under controlled temperature and pressure conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Nona-3,5-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nona-3,5-dien-2-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of nona-3,5-dien-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nona-3,5-dien-2-one is unique due to its conjugated double bonds and ketone functional group, which confer distinct chemical reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of nona-3,5-dien-2-one can be achieved through a multi-step process involving the oxidation of a starting material to form the desired compound.", "Starting Materials": [ "1,5-cyclooctadiene", "m-chloroperoxybenzoic acid (MCPBA)", "sodium hydroxide (NaOH)", "sodium sulfate (Na2SO4)", "dichloromethane (CH2Cl2)", "ethyl acetate (EtOAc)", "magnesium sulfate (MgSO4)", "hexanes" ], "Reaction": [ "1. The starting material, 1,5-cyclooctadiene, is reacted with MCPBA in CH2Cl2 to form the epoxide intermediate.", "2. The epoxide intermediate is then treated with NaOH to form the diol intermediate.", "3. The diol intermediate is then dehydrated using Na2SO4 to form the desired product, nona-3,5-dien-2-one.", "4. The product is then extracted using EtOAc and purified using MgSO4 and hexanes." ] }

CAS No.

41628-40-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(3E,5E)-nona-3,5-dien-2-one

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h5-8H,3-4H2,1-2H3/b6-5+,8-7+

InChI Key

JETNPTUJXPNCAS-BSWSSELBSA-N

Isomeric SMILES

CCC/C=C/C=C/C(=O)C

Canonical SMILES

CCCC=CC=CC(=O)C

Purity

95

Origin of Product

United States

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